![molecular formula C12H22N2O B1386892 N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine CAS No. 1170183-16-0](/img/structure/B1386892.png)
N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine
Overview
Description
“N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine” is an organic compound. It is a type of amine, which is a derivative of ammonia in which one or more hydrogen atoms are replaced by organic substituents . This compound can be used for pharmaceutical testing .
Synthesis Analysis
The synthesis of amines like “N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the reaction of alkyl halides with ammonia or amines .Molecular Structure Analysis
Amines have a general structure where the nitrogen atom can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity . In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .Chemical Reactions Analysis
Amines are known to undergo several types of reactions. They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with acid chlorides to form amides . Another reaction involves the formation of sulfonamides when amines react with sulfonyl groups .Physical And Chemical Properties Analysis
Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . They are soluble in water and have about the same density as water .Scientific Research Applications
Synthesis of Bio-based Polymers
The compound is a precursor for synthesizing bio-based polymers. Its furanic backbone, derived from biomass, makes it a sustainable alternative to petroleum-based monomers. Researchers have developed methods to convert this compound into 2,5-bis(N-methyl-aminomethyl)furan , a monomer for creating polymers with potential applications in biodegradable materials, coatings, and adhesives .
Green Chemistry
In line with the principles of green chemistry, this compound is used to promote eco-friendly reactions. It serves as a building block in the synthesis of various chemicals and materials, reducing reliance on non-renewable resources and minimizing environmental impact .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. It can enhance the efficiency of catalysts used in organic synthesis, potentially leading to more sustainable and cost-effective industrial processes .
Future Directions
The future directions for “N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine” could involve further exploration of its potential uses in pharmaceutical applications, given that it can be used for pharmaceutical testing . More research could also be conducted to fully understand its chemical properties and reactions.
properties
IUPAC Name |
N-[[5-(aminomethyl)furan-2-yl]methyl]-N-propylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-7-14(8-4-2)10-12-6-5-11(9-13)15-12/h5-6H,3-4,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZATBWDYFPRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC=C(O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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